5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid
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Overview
Description
Prexasertib dimesylate, also known as LY2606368, is a small molecule checkpoint kinase inhibitor. It primarily targets checkpoint kinase 1 (CHK1) and has minor activity against checkpoint kinase 2 (CHK2). This compound induces DNA double-strand breaks, leading to apoptosis. It was developed by Eli Lilly and has been investigated for its potential in treating various cancers, including acute myeloid leukemia, myelodysplastic syndrome, rhabdomyosarcoma, and medulloblastoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prexasertib dimesylate can be synthesized using a six-step continuous-flow solid-phase synthesis method. This automated process involves the use of solid-phase synthesis and continuous-flow operation, enabling efficient and scalable production. The synthesis achieves a 65% isolated yield after 32 hours of continuous execution .
Industrial Production Methods
The industrial production of prexasertib dimesylate involves continuous-flow synthesis under current Good Manufacturing Practice (cGMP) conditions. This method allows for the production of approximately 3 kg of active pharmaceutical ingredient per day. The process includes multiple continuous unit operations, such as mixed-suspension, mixed-product removal vessels, plug-flow reactors, and automated rotary evaporators .
Chemical Reactions Analysis
Types of Reactions
Prexasertib dimesylate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of prexasertib dimesylate include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of prexasertib, which can be used for further research and development .
Scientific Research Applications
Prexasertib dimesylate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study DNA damage response pathways and checkpoint kinase inhibition.
Biology: Investigated for its role in inducing apoptosis and disrupting DNA replication in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including solid tumors and hematologic malignancies.
Industry: Utilized in the development of new cancer therapies and combination treatments with other drugs
Mechanism of Action
Prexasertib dimesylate exerts its effects by inhibiting checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2). These kinases play a crucial role in regulating DNA replication and the DNA damage response. By inhibiting these kinases, prexasertib dimesylate induces DNA double-strand breaks, leading to replication catastrophe and apoptosis. This mechanism makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
AZD7762: Another checkpoint kinase inhibitor with similar activity against CHK1 and CHK2.
MK-8776:
CCT245737: A dual inhibitor of CHK1 and CHK2, investigated for its anticancer properties.
Uniqueness of Prexasertib Dimesylate
Prexasertib dimesylate stands out due to its high selectivity and potency as a CHK1 inhibitor. It has demonstrated efficacy in early clinical trials, both as a monotherapy and in combination with other drugs. Its ability to induce DNA damage and apoptosis in cancer cells makes it a valuable tool for cancer research and therapy .
Properties
Molecular Formula |
C20H31N7O8S2 |
---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid |
InChI |
InChI=1S/C18H23N7O2.2CH4O3S/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;2*1-5(2,3)4/h2,4-5,10-11,13,16,24-25H,3,6-8,19H2,1H3,(H,22,23);2*1H3,(H,2,3,4) |
InChI Key |
BSFIGJQOTLRLOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OCCCN)C2CC(NN2)NC3=NC=C(N=C3)C#N.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
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